(2S,3R)-3-Hydroxyasparagine
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Overview
Description
(2S,3R)-3-Hydroxyasparagine is a chiral amino acid derivative with a hydroxyl group attached to the third carbon atom in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Hydroxyasparagine can be achieved through several methods. One common approach involves the stereoselective reduction of asparagine derivatives. This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the conversion of precursor molecules to the target compound. These methods are advantageous due to their high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Hydroxyasparagine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydroxy derivatives.
Scientific Research Applications
(2S,3R)-3-Hydroxyasparagine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Hydroxyasparagine involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making it a valuable compound for research and development.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Hydroxyasparagine: The S-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
Asparagine: The parent amino acid without the hydroxyl group.
3-Hydroxyglutamine: A similar compound with a hydroxyl group on the third carbon but with a different side chain.
Uniqueness
(2S,3R)-3-Hydroxyasparagine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs.
Properties
IUPAC Name |
(2S,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLPSCRBFYDNX-NHYDCYSISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@H](C(=O)N)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20790-74-3 |
Source
|
Record name | (3R)-3-Hydroxyasparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020790743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-HYDROXYASPARAGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HVJ708N54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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